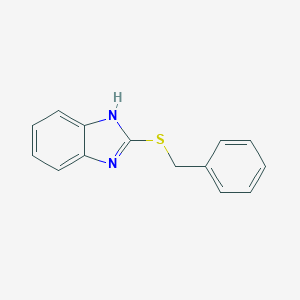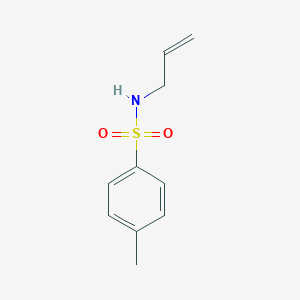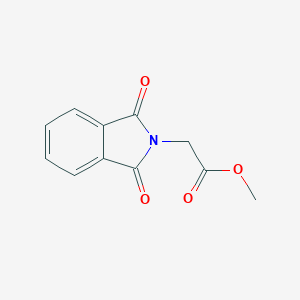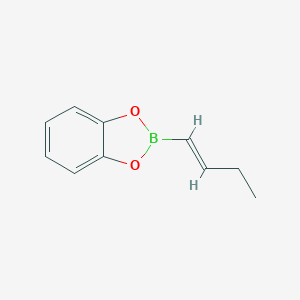
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole
Overview
Description
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole, also known as E-2-Butenyl-BDB, is a novel bicyclic boron compound with potential applications in medicinal chemistry and synthetic organic chemistry. It is a heterocyclic compound containing a boron atom and two oxygen atoms, and is the first of its kind to be synthesized. The compound has been studied for its potential to form strong boron-oxygen bonds, which could be used to create new and improved pharmaceuticals or to synthesize complex molecules. Additionally, E-2-Butenyl-BDB has been studied for its possible biological activity, including its ability to act as an enzyme inhibitor and its potential to interact with DNA.
Detailed Synthesis Method
Starting Materials
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid, 1-butene, boron trifluoride etherate, sodium borohydride, palladium acetate, copper(II) acetate monohydrate, triethylamine, potassium carbonate, acetonitrile
Reaction
Step 1: Preparation of 2-(1-Butenyl)-1,3,2-benzodioxaborin, a. To a solution of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (1.0 g, 5.5 mmol) in acetonitrile (30 mL), add 1-butene (0.63 mL, 7.6 mmol) and boron trifluoride etherate (0.6 mL, 6.0 mmol)., b. Stir the reaction mixture at room temperature for 16 hours., c. Quench the reaction by adding saturated sodium bicarbonate solution (30 mL) and extract the product with ethyl acetate (3 x 50 mL)., d. Dry the organic layer over anhydrous sodium sulfate, filter and concentrate the solvent under reduced pressure to obtain 2-(1-Butenyl)-1,3,2-benzodioxaborin as a yellow oil (yield: 85%)., Step 2: Conversion of 2-(1-Butenyl)-1,3,2-benzodioxaborin to (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole, a. To a solution of 2-(1-Butenyl)-1,3,2-benzodioxaborin (0.5 g, 2.4 mmol) in acetonitrile (10 mL), add palladium acetate (0.05 g, 0.24 mmol), copper(II) acetate monohydrate (0.1 g, 0.48 mmol), triethylamine (0.8 mL, 5.8 mmol) and potassium carbonate (0.4 g, 2.9 mmol)., b. Add 4-bromo-1-butene (0.5 mL, 3.6 mmol) to the reaction mixture and stir under nitrogen atmosphere at 80°C for 16 hours., c. Quench the reaction by adding saturated sodium bicarbonate solution (10 mL) and extract the product with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over anhydrous sodium sulfate, filter and concentrate the solvent under reduced pressure to obtain (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole as a yellow solid (yield: 75%).
Scientific Research Applications
(E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. The compound has been shown to form strong boron-oxygen bonds, which could be used to create new and improved pharmaceuticals. Additionally, (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB has been studied for its possible biological activity, including its ability to act as an enzyme inhibitor and its potential to interact with DNA. The compound has also been studied for its potential to be used in the synthesis of complex molecules.
Mechanism Of Action
The mechanism of action of (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB is not fully understood. However, it is believed that the compound interacts with enzymes and proteins in the body in order to inhibit their activity. Additionally, the compound is thought to interact with DNA in order to alter its structure and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes and proteins, as well as to interact with DNA in order to alter its structure and function. Additionally, the compound has been shown to have some anticancer properties.
Advantages And Limitations For Lab Experiments
The synthesis method for (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB is relatively simple and yields the desired product in high yields. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is expensive and can be difficult to obtain in large quantities. Additionally, the compound is not water-soluble and must be dissolved in organic solvents in order to be used in experiments.
Future Directions
The future directions for (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB are numerous. The compound has potential applications in medicinal chemistry and synthetic organic chemistry, and further research is needed to explore these potential applications. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, research is needed to explore new and improved methods for synthesizing the compound. Finally, research is needed to explore the potential of the compound to be used in the synthesis of complex molecules.
properties
IUPAC Name |
2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h3-8H,2H2,1H3/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICDYDCSGBDQP-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC2=CC=CC=C2O1)/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459750 | |
| Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole | |
CAS RN |
106094-36-4 | |
| Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



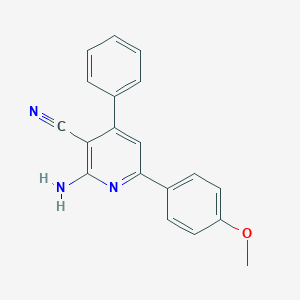
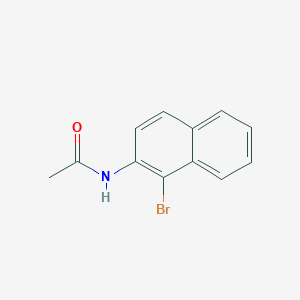
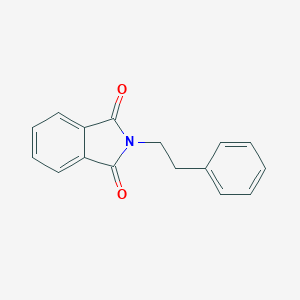
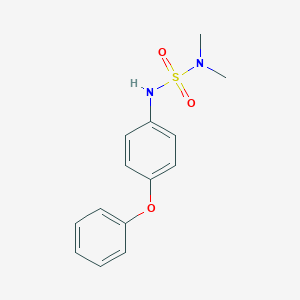
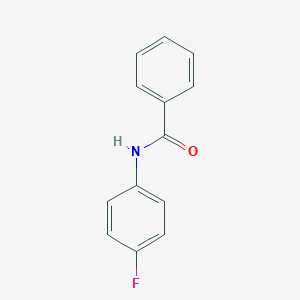
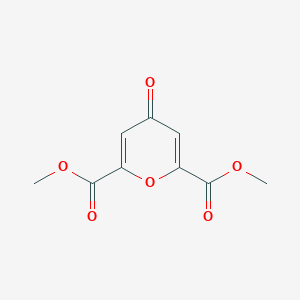
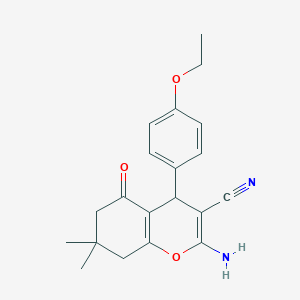
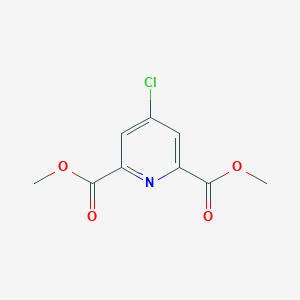
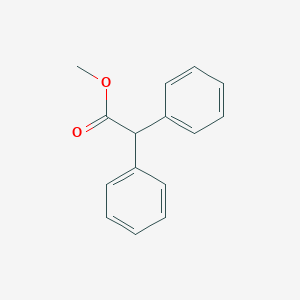
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
